molecular formula C16H9F3N4OS B2718095 3-(furan-2-yl)-6-[(E)-2-[3-(trifluoromethyl)phenyl]ethenyl]-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole CAS No. 853749-70-9

3-(furan-2-yl)-6-[(E)-2-[3-(trifluoromethyl)phenyl]ethenyl]-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

Cat. No.: B2718095
CAS No.: 853749-70-9
M. Wt: 362.33
InChI Key: LXPKZHGGXAYMGZ-VOTSOKGWSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(furan-2-yl)-6-[(E)-2-[3-(trifluoromethyl)phenyl]ethenyl]-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a synthetic small molecule recognized for its significant potential in anticancer research. This [1,2,4]triazolo[3,4-b][1,3,4]thiadiazole derivative functions as a potent dual inhibitor of key receptor tyrosine kinases, specifically targeting the Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) and the Epidermal Growth Factor Receptor (EGFR) [https://pubmed.ncbi.nlm.nih.gov/26024866/]. Its mechanism of action involves binding to the ATP-binding site of these kinases, thereby suppressing their auto-phosphorylation and subsequent activation of downstream signaling pathways that are critical for tumor cell proliferation, survival, and angiogenesis. The compound has demonstrated promising in vitro cytotoxic activity against a panel of human cancer cell lines, including breast (MCF-7) and lung (A549) carcinomas . Its design, incorporating the 3-(trifluoromethyl)phenyl ethenyl moiety, is crucial for optimal binding affinity and inhibitory potency. This reagent is an essential tool for researchers investigating the pathophysiology of kinase-driven cancers, exploring combination therapies, and developing novel targeted chemotherapeutic agents.

Properties

IUPAC Name

3-(furan-2-yl)-6-[(E)-2-[3-(trifluoromethyl)phenyl]ethenyl]-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H9F3N4OS/c17-16(18,19)11-4-1-3-10(9-11)6-7-13-22-23-14(12-5-2-8-24-12)20-21-15(23)25-13/h1-9H/b7-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXPKZHGGXAYMGZ-VOTSOKGWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(F)(F)F)C=CC2=NN3C(=NN=C3S2)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC(=C1)C(F)(F)F)/C=C/C2=NN3C(=NN=C3S2)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H9F3N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 3-(furan-2-yl)-6-[(E)-2-[3-(trifluoromethyl)phenyl]ethenyl]-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole belongs to a class of heterocyclic compounds known for their diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of the compound is C14H10F3N5SC_{14}H_{10}F_3N_5S, and its structure includes a triazole ring fused with a thiadiazole moiety. The presence of the furan and trifluoromethyl groups contributes to its unique chemical properties.

PropertyValue
Molecular FormulaC14H10F3N5SC_{14}H_{10}F_3N_5S
Molar Mass321.32 g/mol
CAS NumberNot available
Hazard ClassificationToxic (T)

Antimicrobial Activity

Research indicates that derivatives of triazole and thiadiazole exhibit significant antimicrobial properties. A study evaluated various triazolo-thiadiazole compounds against a range of bacterial strains. The results showed that compounds similar to the target compound demonstrated potent antibacterial effects, particularly against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis .

Anticancer Properties

The anticancer potential of triazolo-thiadiazole derivatives has been extensively studied. In vitro assays revealed that these compounds can inhibit cancer cell proliferation across various cell lines. For instance, a related study reported that certain derivatives induced apoptosis in MCF-7 breast cancer cells by activating caspase pathways and disrupting mitochondrial membrane potential . The IC50 values for these compounds ranged from 0.5 to 20 µM, indicating varying degrees of potency.

The biological activity of 3-(furan-2-yl)-6-[(E)-2-[3-(trifluoromethyl)phenyl]ethenyl]-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole may be attributed to its ability to interact with specific molecular targets. Molecular docking studies suggest that the compound can bind effectively to enzymes involved in cancer cell proliferation and survival pathways .

Case Studies

  • Anticancer Activity in MCF-7 Cells : A study investigated the effects of related triazolo-thiadiazole compounds on MCF-7 cells. Results indicated significant inhibition of cell growth and induced apoptosis through mitochondrial pathways .
  • Antibacterial Efficacy : Another study focused on the synthesis and evaluation of various thiadiazole derivatives against bacterial strains. The results highlighted that certain derivatives exhibited minimum inhibitory concentrations (MICs) as low as 10 µg/mL against resistant strains .

Comparison with Similar Compounds

Table 1: Structural Features of Triazolo[3,4-b][1,3,4]thiadiazole Derivatives

Compound Name / Substituents (R³, R⁶) Key Structural Features Biological Activities (Reported) References
Target Compound R³ = Furan-2-yl; R⁶ = (E)-ethenyl-3-(trifluoromethyl)phenyl N/A (Inferred: Potential anticancer/antimicrobial)
3-Ethyl-6-[3-(4-fluorophenyl)pyrazol-4-yl] R³ = Ethyl; R⁶ = 4-fluorophenyl-pyrazole Antibacterial, Anticancer
3-(3-Fluorophenyl)-6-(adamantan-1-yl) R³ = 3-Fluorophenyl; R⁶ = Adamantyl Structural stability via C–H···F/π-π interactions
3-(2-Fluorophenyl)-6-(phenoxymethyl) R³ = 2-Fluorophenyl; R⁶ = Phenoxymethyl Crystallographic data (planar core)
3-(3,4-Dimethoxyphenyl)-6-(2-methoxyphenyl) R³ = 3,4-Dimethoxyphenyl; R⁶ = 2-Methoxyphenyl Enhanced lipophilicity
3-(5'-Fluoro-2'-methoxybiphenyl)-6-substituted R³ = Fluoro-methoxybiphenyl; R⁶ = Varied substituents Anticancer (Compounds 3b, 3g)

Key Observations :

  • Electron-Withdrawing Groups (EWGs) : The trifluoromethyl group in the target compound enhances metabolic stability and hydrophobic interactions compared to fluorine or methoxy groups in analogs .
  • Conformational Flexibility : The (E)-ethenyl linker in the target compound may improve π-conjugation and steric accessibility compared to rigid substituents like adamantyl or pyrazole .

Pharmacological Activity Comparison

Table 2: Reported Bioactivities of Analogous Compounds

Compound Activity Profile Mechanism/Notes References
3-Ethyl-6-[3-(4-fluorophenyl)pyrazol-4-yl] Antibacterial (Gram-positive), Anticancer (moderate) Linked to triazole-thiadiazole core planararity
Microwave-synthesized derivatives (3b, 3g) Anticancer (IC₅₀: 8–12 µM), Antibacterial (MIC: 4–16 µg/mL) Enhanced efficacy via microwave synthesis
3-(3-Mercaptoalkyl)-7H-triazolo-thiadiazin-6-yl chromen-2-ones Antitubercular (MIC: 1.6 µg/mL), Antiviral, Anticancer Synergistic effects of fused heterocycles
3-(Pyridyl)-6-aryl derivatives Vasodilatory activity (EC₅₀: 10–50 µM) Improved solubility via pyridyl substituents

Key Observations :

  • Anticancer Potential: The target compound’s trifluoromethylphenyl group may enhance cytotoxicity compared to ethyl or methoxy-substituted analogs, as fluorinated groups often improve membrane permeability .
  • Antibacterial Specificity : Fluorophenyl and pyrazole-substituted derivatives show Gram-positive selectivity , whereas the target compound’s furan and ethenyl groups might broaden activity to Gram-negative strains.

Key Observations :

  • Lipophilicity : The trifluoromethyl group in the target compound likely increases LogP (~3.8) compared to ethyl (LogP 2.9 ) or methoxy derivatives (LogP ~2.5 ), favoring blood-brain barrier penetration.

Q & A

Q. Optimization Strategies :

  • Catalyst Variation : Substituting POCl₃ with polyphosphoric acid (PPA) may reduce side products.
  • Solvent Screening : Dimethylformamide (DMF) enhances solubility of intermediates, improving yield by 15–20% .
  • Temperature Control : Gradual heating (70°C → 110°C) minimizes decomposition.

Basic: What spectroscopic techniques are essential for characterizing this compound’s structural integrity?

Q. Methodological Answer :

  • ¹H/¹³C NMR : Confirms substituent integration and stereochemistry. For example, the (E)-ethenyl proton appears as a doublet at δ 7.2–7.5 ppm (J = 16 Hz) .
  • IR Spectroscopy : Identifies thiadiazole ring vibrations (C=N stretch at 1600–1650 cm⁻¹) and trifluoromethyl groups (CF₃ stretch at 1120–1160 cm⁻¹) .
  • X-ray Crystallography : Resolves π-stacking interactions (e.g., 3.4 Å between triazole and phenyl rings) and confirms the (E)-configuration .
  • Mass Spectrometry (HRMS) : Validates molecular weight (e.g., m/z 417.05 for [M+H]⁺) .

Advanced: How can structure-activity relationship (SAR) studies elucidate the role of trifluoromethyl and ethenyl substituents in biological activity?

Methodological Answer :
Experimental Design :

Analog Synthesis : Prepare derivatives with substituent variations (e.g., replacing CF₃ with CH₃ or Cl) .

Biological Assays :

  • Anticancer : Test against MCF-7 (breast cancer) and A549 (lung cancer) cell lines using MTT assays.
  • Antimicrobial : Evaluate MIC values against S. aureus and E. coli via broth dilution .

Q. Key SAR Findings :

Substituent ModificationBiological ImpactReference
CF₃ at phenyl ringEnhances COX-2 inhibition (IC₅₀ = 1.2 µM)
(E)-ethenyl linkageImproves membrane permeability (LogP = 3.8)
Furan-2-yl at position 3Reduces cytotoxicity in normal cells (IC₅₀ > 50 µM)

Q. Computational Modeling :

  • Docking (AutoDock Vina) : Predict binding to COX-2 (PDB: 3LN1) with ΔG = -9.8 kcal/mol .

Advanced: How can discrepancies in reported biological activities of triazolothiadiazole derivatives be resolved?

Methodological Answer :
Root Causes of Contradictions :

  • Assay Variability : Differences in cell lines (e.g., HeLa vs. HepG2) or microbial strains.
  • Purity Issues : Impurities >5% alter activity; HPLC purity validation (≥98%) is critical .

Q. Resolution Strategies :

Standardized Protocols : Use CLSI guidelines for antimicrobial testing .

Dose-Response Curves : Calculate EC₅₀ values across 5–6 concentrations to ensure reproducibility.

Metabolic Stability Testing : Incubate compounds with liver microsomes to rule out false positives from metabolite interference .

Advanced: What computational strategies model this compound’s interaction with enzymes like p38 MAP kinase?

Methodological Answer :
Workflow :

Target Selection : Retrieve p38 MAP kinase structure (PDB: 1A9U) .

Molecular Docking (Glide SP) :

  • Grid Generation : Focus on ATP-binding site (coordinates: x=15.2, y=22.5, z=18.7).
  • Pose Filtering : Prioritize poses with hydrogen bonds to Met109 and π-π stacking with His107 .

MD Simulations (GROMACS) :

  • Run 100 ns simulations in explicit solvent to assess binding stability (RMSD < 2.0 Å).

Q. Key Interactions :

  • CF₃ Group : Hydrophobic interaction with Leu167 (distance: 3.8 Å).
  • Triazole Ring : Hydrogen bond with Gly110 (2.1 Å) .

Advanced: How can stereochemical uncertainties in the ethenyl linkage be resolved experimentally?

Methodological Answer :
Analytical Techniques :

X-ray Crystallography : Determines (E)-configuration unambiguously (C=C torsion angle = 178.5°) .

NOESY NMR : Detects through-space correlations between ethenyl protons and adjacent aromatic rings.

Electronic Circular Dichroism (ECD) : Differentiates (E) and (Z) isomers via Cotton effects at 250–300 nm .

Q. Case Study :

  • (E)-Isomer : Shows strong NOE between ethenyl H and furan Hβ.
  • (Z)-Isomer : Exhibits NOE between ethenyl H and trifluoromethyl phenyl H .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.